molecular formula C6H12ClNO2 B152323 (R)-3-Aminohex-5-enoic acid hydrochloride CAS No. 332064-79-6

(R)-3-Aminohex-5-enoic acid hydrochloride

Cat. No. B152323
M. Wt: 165.62 g/mol
InChI Key: JFPGGODHJJCONI-NUBCRITNSA-N
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Description

(R)-3-Aminohex-5-enoic acid hydrochloride is a compound that is part of the family of β-amino acids, which are of significant interest due to their presence in biologically active molecules and their use in pharmaceuticals. While the provided papers do not directly discuss (R)-3-Aminohex-5-enoic acid hydrochloride, they do provide insights into the synthesis and properties of related β-amino acids and their hydrochloride salts.

Synthesis Analysis

The synthesis of β-amino acids can be complex, involving multiple steps and the resolution of enantiomers. For instance, the synthesis of 3-(p-chlorophenyl)-4-aminobutanoic acid involves the resolution of racemic mixtures into their enantiomers and determining their absolute configuration . Another example is the preparation of (R)- and (S)-3-aminobutanoic acids through diastereomer separation, which is an improved procedure reported in the literature . These methods could potentially be adapted for the synthesis of (R)-3-Aminohex-5-enoic acid hydrochloride by altering the carbon chain length and introducing the appropriate unsaturation at the 5-position.

Molecular Structure Analysis

The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon. The presence of a chiral center typically allows for the existence of enantiomers, as seen with the compounds discussed in the papers . The stereochemistry of these molecules is crucial for their biological activity and pharmacological properties.

Chemical Reactions Analysis

β-amino acids can undergo various chemical reactions, including cyclization and alkylation. For example, the synthesis of perhydropyrimidin-4-ones from 3-aminobutanoic acid derivatives involves the formation of Schiff bases and subsequent cyclization, where the cis products predominate . Additionally, the conversion of 3-amino-3-vinylpropanoic acid to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride demonstrates the reactivity of the amino acid under ozonolysis conditions . These reactions highlight the versatility of β-amino acids in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid hydrochlorides are influenced by their molecular structure. The presence of the hydrochloride salt form can affect the solubility, stability, and reactivity of the compound. For instance, the pharmacological activity of hydrochlorides of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers has been determined, showing that the R(+) enantiomer is significantly more effective than the S(-) one . This suggests that the physical and chemical properties of (R)-3-Aminohex-5-enoic acid hydrochloride would also be important in determining its effectiveness and potential applications.

Scientific Research Applications

Enzyme-Activated Inhibition

(R)-3-Aminohex-5-enoic acid hydrochloride is used in research to study enzyme-activated irreversible inhibitors. For example, it has been found effective in inhibiting bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner (Jung et al., 1978).

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of various amino acids and derivatives. For instance, research has been conducted on the enantioselective synthesis of unsaturated α-hydroxy acids using this compound (Macritchie et al., 1997).

Anticonvulsant Research

In anticonvulsant research, the enantiomers of 4-amino-hex-5-enoic acid (a compound similar to (R)-3-Aminohex-5-enoic acid) have been studied for their effects on seizures in mice, providing insights into their potential therapeutic applications (Meldrum & Murugaiah, 1983).

Biotechnological Conversion

The compound has also been studied in the context of biotechnological conversion, specifically in the efficient production of (R)-3-hydroxycarboxylic acids from polyhydroxyalkanoates, which has potential applications in the synthesis of various biochemical compounds (Ruth et al., 2007).

Substrate Stereospecificity and Enzyme Activity

Studies have been conducted to understand the substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues, including compounds similar to (R)-3-Aminohex-5-enoic acid (Silverman et al., 1987).

Metabolic Synthesis Studies

Research has been carried out on the metabolic synthesis of arylacetic acid anti-inflammatory drugs from arylhexenoic acids, where compounds like (R)-3-Aminohex-5-enoic acid are used as starting materials (Gillard & Belanger, 1987).

Pharmaceutical Applications

The compound's enantiomers have been studied for their potential in pharmaceutical applications, such as the synthesis of antibacterial agents (Rosen et al., 1988).

properties

IUPAC Name

(3R)-3-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminohex-5-enoic acid hydrochloride

CAS RN

82448-92-8
Record name (R)-3-Amino-5-hexenoic acid
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